molecular formula C11H12ClNOS B7513179 (3-Chlorophenyl)-thiomorpholin-4-ylmethanone

(3-Chlorophenyl)-thiomorpholin-4-ylmethanone

Cat. No. B7513179
M. Wt: 241.74 g/mol
InChI Key: GIDVOSZOPDDWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)-thiomorpholin-4-ylmethanone, also known as CTMM, is a chemical compound that has been studied for its potential use in pharmaceutical research. This compound has shown promise in various scientific applications, including its potential as an anti-cancer drug. In

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been found to bind to the ribosomal protein L3, which is involved in protein synthesis. This binding may inhibit the function of the ribosome, leading to the inhibition of protein synthesis and ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can induce apoptosis in cancer cells, while having little to no effect on normal cells. Additionally, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the migration and invasion of cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Chlorophenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells in vitro. However, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known. Additionally, the synthesis of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can be complex and time-consuming, which may limit its use in lab experiments.

Future Directions

There are several future directions for the study of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone. One direction is to further investigate its potential as an anti-cancer drug, including testing its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone and to optimize its synthesis for use in lab experiments.

Synthesis Methods

(3-Chlorophenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process involving the reaction of 3-chlorophenyl isothiocyanate with morpholine, followed by the addition of formaldehyde. The resulting compound can then be purified through recrystallization to obtain pure (3-Chlorophenyl)-thiomorpholin-4-ylmethanone.

Scientific Research Applications

(3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use as an anti-cancer drug. In vitro studies have shown that (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has shown promise as a potential treatment for inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

(3-chlorophenyl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDVOSZOPDDWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)-thiomorpholin-4-ylmethanone

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